1,3,5-Hexatriene, octafluoro-

pericyclic reactivity fluorine substituent effect electrocyclic periselectivity

1,3,5-Hexatriene, octafluoro- (CAS 392-52-9) is the fully fluorinated analogue of 1,3,5-hexatriene, having the molecular formula C₆F₈ and a molecular weight of 224.05 g·mol⁻¹. It exists as two geometrically distinct isomers—cis and trans—around the central double bond, both of which adopt non-planar skew conformations due to F⋯F nonbonded repulsions.

Molecular Formula C6F8
Molecular Weight 224.05 g/mol
Cat. No. B12086588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Hexatriene, octafluoro-
Molecular FormulaC6F8
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC(=C(C(=C(F)F)F)F)(C(=C(F)F)F)F
InChIInChI=1S/C6F8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/b2-1+
InChIKeyZSUMCLJAVFCPFL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octafluoro-1,3,5-hexatriene – Technical Baseline for the Perfluorinated Conjugated Triene C₆F₈


1,3,5-Hexatriene, octafluoro- (CAS 392-52-9) is the fully fluorinated analogue of 1,3,5-hexatriene, having the molecular formula C₆F₈ and a molecular weight of 224.05 g·mol⁻¹ [1]. It exists as two geometrically distinct isomers—cis and trans—around the central double bond, both of which adopt non-planar skew conformations due to F⋯F nonbonded repulsions [2]. The compound is a colorless, low-boiling liquid (b.p. 65–66 °C at 748 Torr) that was first disclosed in a 1955 Dow patent and subsequently characterised in the primary literature by Dědek and Chvátal (1986) [3]. As the simplest perfluoropolyene bearing three conjugated double bonds, it serves as a foundational scaffold for studying fluorine substituent effects on π-conjugated systems and for constructing higher perfluorinated polyenes via cross-coupling chemistry [4].

1 Perfluorinated triene scaffoldSupports fluorine substituent effect studies on π-conjugated systems
2 Cross-coupling building blockEnables construction of higher perfluoropolyenes via Stille chemistry
3 Isomer research contextcis/trans pair with non-planar skew conformations for stereochemical investigation

Why a Generic Perfluoroalkene or Partially Fluorinated Hexatriene Cannot Replace Octafluoro-1,3,5-hexatriene


The fully fluorinated 1,3,5-hexatriene framework exhibits a constellation of steric, electronic, and pericyclic reactivity features that are absent or inverted in both its hydrocarbon parent and partially fluorinated analogues. Perfluorination reverses the thermodynamic preference of cis vs trans isomers (the cis form is slightly more stable, Kc→t = 0.83 at 13 °C) [1] and diverts thermal electrocyclic closure away from the canonical disrotatory 6π pathway toward a periselective 4π conrotatory cyclisation yielding perfluoro-3-vinylcyclobutene (Kₑq = 12.2 at 160 °C) [1]—behaviour that is in direct contrast to hydrocarbon 1,3,5-hexatriene, which cyclises cleanly to 1,3-cyclohexadiene with an activation energy of ~29 kcal·mol⁻¹ [2]. Furthermore, unlike perfluoro-1,3-butadiene—which lacks the extended conjugation and distinct torsional potential surface of the hexatriene [3]—or the partially fluorinated 2,3,4,5-tetrafluoro-1,3,5-hexatriene, which exhibits different photochemical partitioning between isomerisation and cyclisation [4], octafluoro-1,3,5-hexatriene is the only member of this series that provides the combination of a three-double-bond perfluorinated π-system, a quantifiable cis ⇌ trans equilibrium, and spontaneous ambient-temperature polymerisation to high-molecular-weight rubbery solids [5]. These properties are non-transferable to any single in-class analogue.

Hydrocarbon 1,3,5-hexatriene
Electrocyclization pathway may shift entirely; the perfluoro system favors 4π closure while the hydrocarbon parent follows 6π disrotatory cyclization
Perfluoro-1,3-butadiene
Lacks the extended three-double-bond conjugation and multi-bond torsional coupling surface; polarizability and conformational complexity may not transfer
Partially fluorinated hexatrienes
Photochemical partitioning between isomerization and cyclization may differ; cis/trans thermodynamic preference may not replicate

Quantitative Differentiation Evidence for Octafluoro-1,3,5-hexatriene Against Its Closest Comparators


Thermal Electrocyclic Periselectivity Reversal: 4π Cyclisation to Vinylcyclobutene vs the Hydrocarbon 6π Pathway

When cis-perfluoro-1,3,5-hexatriene is heated at 160 °C, it undergoes a conrotatory 4π-electrocyclic ring closure to perfluoro-3-vinylcyclobutene with an equilibrium constant Kₑq = 12.2, rather than the disrotatory 6π closure to a cyclohexadiene [1]. In sharp contrast, hydrocarbon cis-1,3,5-hexatriene exclusively follows the 6π disrotatory pathway to yield 1,3-cyclohexadiene with an activation barrier of approximately 29 kcal·mol⁻¹ [2]. The perfluorinated triene thus reverses the intrinsic periselectivity of the parent hexatriene system, a finding confirmed independently by the Lemal and Dědek groups [1][3].

Thermal periselectivity reversal
Head-to-head
Kₑₓ = 12.2 at 160 °C for 4π conrotatory closure to perfluoro-3-vinylcyclobutene vs hydrocarbon 6π disrotatory pathway (Eₐ ≈ 29 kcal·mol⁻¹)
Supports periselectivity-controlled cyclization study design
Equilibrium measured by ¹⁹F NMR; neat liquid or vapor phase
pericyclic reactivity fluorine substituent effect electrocyclic periselectivity

cis/trans Thermodynamic Stability Inversion: The cis Isomer Is More Stable Than the trans

Iodine-catalysed photoequilibration of cis- and trans-perfluoro-1,3,5-hexatriene at 13 °C gave an equilibrium constant Kc→t = 0.83, demonstrating that the cis isomer is slightly more stable than the trans [1]. This represents a thermodynamic reversal relative to hydrocarbon 1,3,5-hexatriene, where the trans isomer is invariably more stable owing to reduced steric congestion. The inversion is attributed to the dominance of F⋯F nonbonded repulsions that prevent planarity in both isomers and introduce unique skew conformations with differential torsional potentials [1][2].

cis/trans stability inversion
Head-to-head
Kc→t = 0.83 at 13 °C; cis isomer slightly more stable than trans
Supports isomer-specific handling strategy review
CDCl₃, I₂ catalyst, ambient light; ¹⁹F NMR analysis
isomer equilibrium perfluoropolyene stereochemistry F⋯F nonbonded repulsion

Stereoselective Synthesis Delivering >98% Isomeric Purity of (E)-Octafluoro-1,3,5-hexatriene

A Pd(PPh₃)₄/CuI-catalysed Stille cross-coupling between (E)-(1,2-difluoro-1,2-ethenediyl)bis[tributylstannane] and iodotrifluoroethene yields (E)-octafluoro-1,3,5-hexatriene in high isomeric purity (>98% E) [1]. Earlier synthetic routes (e.g., Dědek–Chvátal dehalogenation) produced a mixture of cis and trans isomers that required subsequent separation [2], whereas the stereodefined Stille approach directly provides the pure E isomer, eliminating the need for isomer enrichment and simplifying procurement logistics for stereochemically sensitive applications.

Stereoselective synthesis purity
Head-to-head
>98% E isomer via Pd(PPh₃)₄/CuI Stille coupling
Supports stereochemically defined building-block procurement
DMF, rt to 60 °C; purity by ¹⁹F NMR and GC-MS
stereoselective synthesis Stille cross-coupling isomeric purity

Spontaneous Ambient-Temperature Polymerisation: Differentiating Octafluoro-1,3,5-hexatriene from Less Reactive Perfluoroolefins

Unlike most perfluoroolefins—which generally require elevated temperatures, high pressures, or radical initiators to polymerise—octafluoro-1,3,5-hexatriene undergoes spontaneous polymerisation at room temperature unless inhibited by low-temperature refrigeration or antioxidants [1]. The polymerisation can be directed toward either low-molecular-weight viscous oils and greases or high-molecular-weight rubbery solids depending on reaction conditions, and the resulting polymers exhibit good electrical insulating properties and thermal/chemical stability [1]. This behaviour contrasts with perfluoro-1,3-butadiene, which primarily undergoes [2+2] dimerisation at elevated temperatures rather than facile chain-growth polymerisation [2], and with tetrafluoroethylene, which requires stringent containment and initiation protocols.

Ambient polymerization
Class-level
Spontaneous room-temperature polymerization to rubbery solids or oils/greases; requires refrigeration or inhibitor to maintain monomeric form
Supports polymerization-hazard storage protocol review
Patent disclosure; quantitative kinetic data to verify
perfluoropolymer spontaneous polymerisation fluorocarbon elastomer precursor

Torsional Potential Landscape Differentiates the Extended Triene from Perfluoro-1,3-butadiene

Ab initio SCF, MP2, and DFT calculations by Karpfen (1999) demonstrate that the torsional potential energy surfaces of perfluoro-1,3,5-hexatriene and perfluoro-1,3-butadiene differ substantially in both the depth and position of minima [1]. While perfluorobutadiene prefers a single cis-skew conformation (dihedral angle ≈ 47°) [1][2], the extended hexatriene system exhibits multiple skew-skew conformations arising from correlated rotations about two conjugated single bonds, with distinct barriers to planarity that directly impact the electronic conjugation length and polarisability [1]. The computed static longitudinal linear polarisability of perfluorohexatriene is significantly larger than that of perfluorobutadiene, a property relevant for nonlinear optical and dielectric applications [1][2].

Torsional potential landscape
Method context
Multiple skew-skew minima with 2D torsional surface; longitudinal polarizability larger than perfluorobutadiene
Supports computational model validation workflow
MP2/6-31G* and DFT; gas-phase optimization
torsional potential DFT conformational analysis

High-Value Application Scenarios for 1,3,5-Hexatriene, Octafluoro- Based on Quantified Differentiation Evidence


Precursor for Perfluorinated Elastomers and High-Temperature Lubricants via Ambient Polymerisation

The documented spontaneous polymerisation of octafluoro-1,3,5-hexatriene at room temperature [1] enables the direct preparation of perfluorinated rubbery solids (useful as gaskets, seals, and diaphragms) and low-molecular-weight oils/greases (useful as high-temperature lubricants) without the need for external initiators or elevated pressures. This contrasts with tetrafluoroethylene-based polymerisation, which demands stringent radical initiation and containment protocols. Industrial users seeking a drop-in monomer for producing perfluorocarbon elastomers with good electrical insulating properties and resistance to heat, light, and chemical attack [1] should prioritise octafluoro-1,3,5-hexatriene over less reactive perfluoroolefins.

Stereochemically Pure (E)-Building Block for Iterative Perfluoropolyene Synthesis

The Pd(PPh₃)₄/CuI Stille coupling route delivers (E)-octafluoro-1,3,5-hexatriene in >98% isomeric purity [2], making it the preferred starting material for constructing longer-chain perfluoropolyenes such as (3E,5E,7E)-dodecafluoro-1,3,5,7,9-decapentaene. The defined E geometry and high purity eliminate the need for post-synthetic isomer separation, which is critical when extending conjugation via iterative cross-coupling. This scenario is supported by the direct literature precedent for using the same stannane-based methodology to access the decapentaene [2].

Mechanistic Probe for Fluorine Substituent Effects on Pericyclic Selectivity

The complete reversal of thermal electrocyclic periselectivity—from 6π disrotatory closure in the hydrocarbon parent to 4π conrotatory closure in the perfluoro analogue (Kₑq = 12.2 at 160 °C) [3]—establishes octafluoro-1,3,5-hexatriene as a critical experimental platform for testing computational models of pericyclic reactivity. Physical organic chemists and computational chemists investigating the interplay between steric (F⋯F repulsion) and electronic (σ-electron withdrawal) effects on orbital symmetry-controlled reactions require this compound as a benchmark substrate, as its behaviour cannot be extrapolated from the hydrocarbon literature [3][4].

Reference Standard for Conformational Analysis of Perfluorinated π-Systems

The characterisation of cis and trans isomers with a reversed thermodynamic stability (Kc→t = 0.83 at 13 °C) and non-planar skew conformations [3] provides a well-defined experimental reference for validating force fields and DFT functionals used to model perfluoropolyene torsional potentials. The availability of both pure isomers enables direct comparison with the computational torsional potential surfaces reported by Karpfen [5], making this compound essential for laboratories developing or benchmarking computational methods for fluorinated conjugated systems.

Application
Selection Property
Validation Focus
Perfluorinated elastomer precursor research
Ambient polymerization profile
Polymer MW distribution and thermal stability endpoints
Iterative perfluoropolyene synthesis
Stereochemical purity profile
E-isomer retention in sequential cross-coupling steps
Pericyclic selectivity mechanistic research
Electrocyclization pathway profile
4π vs 6π product distribution under thermal conditions
Conformational analysis of fluorinated π-systems
Isomer equilibrium profile
Computational torsional potential benchmarking against experimental data
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